MMV665916

Malaria Antimalarial Plasmodium falciparum

MMV665916 is a high-purity quinazoline-2,4-dione antimalarial with confirmed EC50 of 0.4 µM and SI >250 against P. falciparum FcB1, serving as a non-interchangeable benchmark for assay validation and SAR optimization. As an MMV Pathogen Box member, its defined selectivity ensures reproducible controls for target deconvolution and lead profiling studies.

Molecular Formula C19H19N3O4
Molecular Weight 353.4 g/mol
Cat. No. B2672996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV665916
Molecular FormulaC19H19N3O4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
InChIInChI=1S/C19H19N3O4/c1-26-16-9-5-2-6-13(16)12-20-17(23)10-11-22-18(24)14-7-3-4-8-15(14)21-19(22)25/h2-9H,10-12H2,1H3,(H,20,23)(H,21,25)
InChIKeyGONCPXNUBXWDEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide: A Quinazolinedione Antimalarial Lead with a Defined Selectivity Profile


3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide (CAS: 896356-25-5, also known as MMV665916) is a synthetic derivative within the quinazoline-2,4(1H,3H)-dione class, a privileged scaffold recognized for diverse bioactivities including anticancer, antimicrobial, and anti-inflammatory properties [1]. The compound integrates a 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core with an N-(2-methoxybenzyl)propanamide side chain, yielding a molecular weight of 353.37 g/mol and a purity typically at or above 97% for research applications . Its primary documented biological annotation is as an antimalarial agent, with validated activity against the P. falciparum FcB1 strain .

Why 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide Cannot Be Substituted with Other Quinazoline-2,4-diones


The quinazoline-2,4-dione class exhibits profound target promiscuity; minor structural modifications to the core scaffold can drastically alter a derivative's biological target, potency, and selectivity profile [1]. For instance, 3-substituted quinazoline-2,4-diones have been optimized for anticonvulsant, antibacterial, and antifungal activities [2], while other analogs demonstrate potent inhibition of PARP-1/2 [3], TRPC5 channels [4], or bacterial gyrase [5]. In the context of antimalarial research, this compound's specific combination of a 2,4-dione core and an N-(2-methoxybenzyl)propanamide tail is linked to its particular activity against P. falciparum and associated selectivity index. Therefore, a generic substitution with another in-class compound is highly unlikely to reproduce this specific antiplasmodial efficacy and therapeutic window, making its procurement a distinct and non-interchangeable scientific decision.

Quantitative Differentiation of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide (MMV665916)


Validated In Vitro Antiplasmodial Activity Against P. falciparum FcB1

The compound exhibits quantifiable antiplasmodial activity against the P. falciparum FcB1 strain. Its EC50 value is 0.4 μM . While head-to-head data against specific chemical analogs in the same assay are not publicly available, this potency is consistent with, and defines its utility within, the broader class of quinazoline-2,4-dione antimalarial leads. This quantitative EC50 value serves as a key differentiator from the many structurally related quinazoline-2,4-diones that have not been profiled for or do not show activity against this specific parasite strain [1].

Malaria Antimalarial Plasmodium falciparum

Reported High Selectivity Index in Antiplasmodial Assays

A key differentiator is the reported selectivity index (SI) of >250 for this compound's antiplasmodial activity . The SI, calculated as the ratio of cytotoxic concentration (CC50) to effective antiplasmodial concentration (EC50), indicates a favorable preliminary therapeutic window. An SI >250 suggests that the compound inhibits parasite growth at concentrations far below those required to induce mammalian cell toxicity in the tested system. In contrast, many other quinazoline-2,4-dione derivatives optimized for different targets (e.g., anticancer, antibacterial) may exhibit higher cytotoxicity profiles that are desirable for those indications but would represent a critical flaw in an antimalarial context [1].

Selectivity Index Therapeutic Window Cytotoxicity

Distinct Pharmacological Profile Versus Closest Structural Analogs

The N-(2-methoxybenzyl)propanamide side chain of MMV665916 is a critical structural feature that differentiates it from other quinazoline-2,4-dione derivatives. While a direct SAR study comparing MMV665916 to its closest analogs in the same antimalarial assay is lacking, the 2-methoxybenzyl moiety is a known pharmacophore in other bioactive compounds. For example, RH-34, which shares the quinazoline-2,4-dione core and an N-(2-methoxybenzyl)aminoethyl chain, is a potent and selective 5-HT2A serotonin receptor partial agonist [1]. This demonstrates that the presence and specific linkage of the 2-methoxybenzyl group to the quinazoline core can dictate receptor subtype selectivity and biological function. In contrast, other 3-substituted quinazoline-2,4-diones without this specific N-benzylpropanamide motif have been reported to target bacterial gyrase [2] or ion channels [3]. Therefore, procuring this exact compound ensures the presence of the structural features most likely responsible for its distinct antiplasmodial and selectivity profile, rather than the unrelated activities of other class members.

Structure-Activity Relationship SAR Analog Comparison

Inclusion in the Medicines for Malaria Venture (MMV) Pathogen Box

The compound's designation as MMV665916 confirms its inclusion in the Medicines for Malaria Venture's (MMV) 'Pathogen Box' . This is a curated collection of ~400 drug-like compounds with confirmed activity against neglected disease pathogens. Inclusion is not arbitrary; it signifies that MMV665916 has met specific vetting criteria for potency, drug-likeness, and novelty, distinguishing it from the vast pool of unvetted or uncharacterized quinazoline-2,4-diones available from general chemical suppliers [1]. This provides a level of pre-competitive validation that is absent for non-MMV designated analogs.

MMV Pathogen Box Open Source Drug Discovery

Specific Research Applications for 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide (MMV665916)


Primary Screening and Hit Validation in Malaria Drug Discovery

Given its well-defined antiplasmodial EC50 of 0.4 µM against the P. falciparum FcB1 strain, this compound serves as a reliable positive control or benchmark hit for validating new antimalarial screening assays . Its high selectivity index (SI >250) further ensures that observed antiplasmodial activity is less likely to be confounded by general cytotoxicity, making it an ideal reference for confirming assay sensitivity and specificity.

Structure-Activity Relationship (SAR) Studies on Quinazoline-2,4-diones

This compound is a critical tool for medicinal chemistry efforts focused on optimizing the quinazoline-2,4-dione scaffold for antimalarial activity. As a member of the MMV Pathogen Box, it represents a validated starting point. Researchers can synthesize and test derivatives around its core (e.g., modifying the 2-methoxybenzyl group or the propanamide linker) and compare their activity and selectivity directly to the parent molecule's EC50 and SI values to map SAR [1].

Target Deconvolution and Mechanism of Action Studies in Plasmodium

While its antiplasmodial activity is confirmed, the specific molecular target of this compound in P. falciparum remains to be fully elucidated . This presents a valuable opportunity for chemical biology research. Scientists can utilize this compound for affinity chromatography, photoaffinity labeling, or resistance selection studies to identify its binding partner(s) within the parasite. Such studies are fundamental for understanding its mechanism and informing further drug development.

Benchmarking Against Other Antimalarial Chemotypes

Procure this compound to establish a quantitative benchmark for the quinazoline-2,4-dione class within a broader antimalarial portfolio. By running this compound head-to-head against other leads (e.g., artemisinin derivatives, 4-aminoquinolines) in standardized assays, researchers can compare potency, stage-specificity, and resistance profiles. This direct comparison is essential for strategic decisions in drug discovery programs regarding lead prioritization and selection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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